molecular formula C9H14N4 B14165355 5-(2-Methylpiperazin-1-YL)pyrimidine CAS No. 1196153-44-2

5-(2-Methylpiperazin-1-YL)pyrimidine

Cat. No.: B14165355
CAS No.: 1196153-44-2
M. Wt: 178.23 g/mol
InChI Key: RYAAZLYGUWVGSQ-UHFFFAOYSA-N
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Description

5-(2-Methylpiperazin-1-yl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpiperazin-1-yl)pyrimidine typically involves the reaction of 2-methylpiperazine with a pyrimidine derivative. One common method is the nucleophilic substitution reaction where 2-methylpiperazine reacts with 2-chloropyrimidine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like dimethylformamide (DMF) and catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpiperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

5-(2-Methylpiperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets in the body. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group on the piperazine ring can affect its interaction with biological targets and its overall pharmacokinetic properties .

Properties

CAS No.

1196153-44-2

Molecular Formula

C9H14N4

Molecular Weight

178.23 g/mol

IUPAC Name

5-(2-methylpiperazin-1-yl)pyrimidine

InChI

InChI=1S/C9H14N4/c1-8-4-10-2-3-13(8)9-5-11-7-12-6-9/h5-8,10H,2-4H2,1H3

InChI Key

RYAAZLYGUWVGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1CNCCN1C2=CN=CN=C2

Origin of Product

United States

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